

# N-(2,5-dimethoxyphenyl)hexanamide PubChem CID data

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: N-(2,5-  
dimethoxyphenyl)hexanamide

Cat. No.: B270809

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An In-Depth Technical Guide to **N-(2,5-dimethoxyphenyl)hexanamide** (PubChem CID 532114)

## Executive Summary

In the landscape of rational drug design and chemical biology, **N-(2,5-dimethoxyphenyl)hexanamide** (PubChem CID 532114) serves as a highly specialized molecular building block and pharmacological probe<sup>[1][2]</sup>. Combining the electron-rich, receptor-anchoring properties of a 2,5-dimethoxyphenyl ring with the tunable lipophilicity of a hexanamide tail, this compound provides a versatile scaffold for developing novel therapeutics. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identifiers, offering an authoritative deep dive into its physicochemical profiling, mechanistic rationale, synthetic workflows, and biological screening protocols.

## Physicochemical Profiling & Structural Rationale

To effectively utilize **N-(2,5-dimethoxyphenyl)hexanamide** in biological assays or synthetic pipelines, one must first understand how its physical properties dictate its molecular behavior.

The compound features a predicted XLogP of 3.2, placing it in the optimal "Lipinski-compliant" range for passive membrane permeability[1].

Mechanistic Causality:

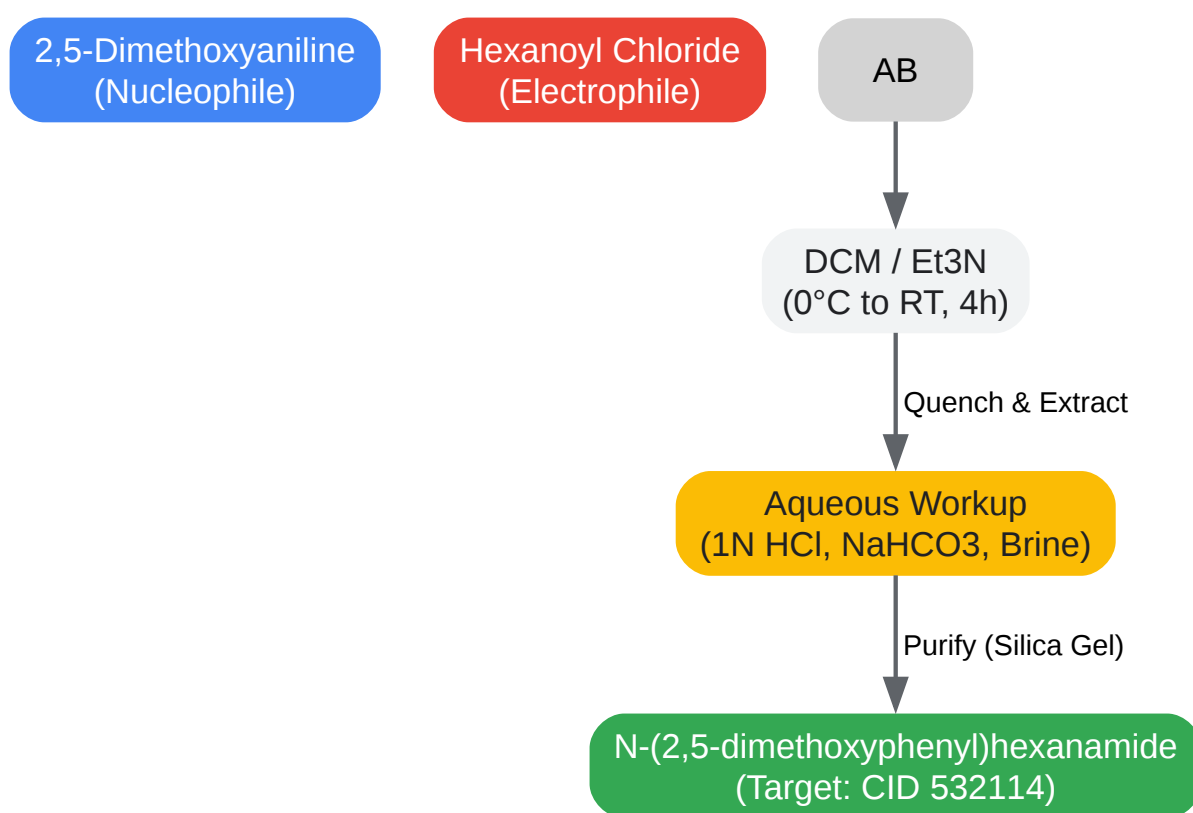
- **The Hexanamide Tail:** The six-carbon aliphatic chain acts as a hydrophobic vector. In biological systems, this tail facilitates insertion into lipid bilayers or occupation of deep, hydrophobic enzymatic pockets (such as the tubular active sites of Histone Deacetylases, or HDACs)[3].
- **The 2,5-Dimethoxyphenyl Ring:** The methoxy groups at the ortho and meta positions (relative to the unsubstituted carbons) create a highly specific steric and electronic environment. This moiety is a well-documented pharmacophore in neuroactive compounds (e.g., modulating AMPA and 5-HT receptors), where the oxygen atoms participate in critical hydrogen-bonding interactions with receptor allosteric sites[4].

Table 1: Quantitative Physicochemical Data

Property	Value	Source / Methodology
PubChem CID	532114	PubChemLite[1]
IUPAC Name	N-(2,5-dimethoxyphenyl)hexanamide	Computed by LexiChem
Molecular Formula	C14H21NO3	PubChemLite[1]
Molecular Weight	251.32 g/mol	PubChemLite[1]
Monoisotopic Mass	251.15215 Da	PubChemLite[1]
Predicted XLogP	3.2	Computed by XLogP3[1]
Predicted CCS ([M+H] <sup>+</sup> )	159.1 Å <sup>2</sup>	Computed by CCSbase[1]
CAS Registry Number	303092-25-3	Chemical Vendors

## Synthetic Workflow: Amide Coupling Protocol

The synthesis of **N-(2,5-dimethoxyphenyl)hexanamide** relies on the nucleophilic acyl substitution between 2,5-dimethoxyaniline and hexanoyl chloride. The following protocol is designed as a self-validating system to ensure maximum yield and purity.



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Synthetic workflow for **N-(2,5-dimethoxyphenyl)hexanamide**.

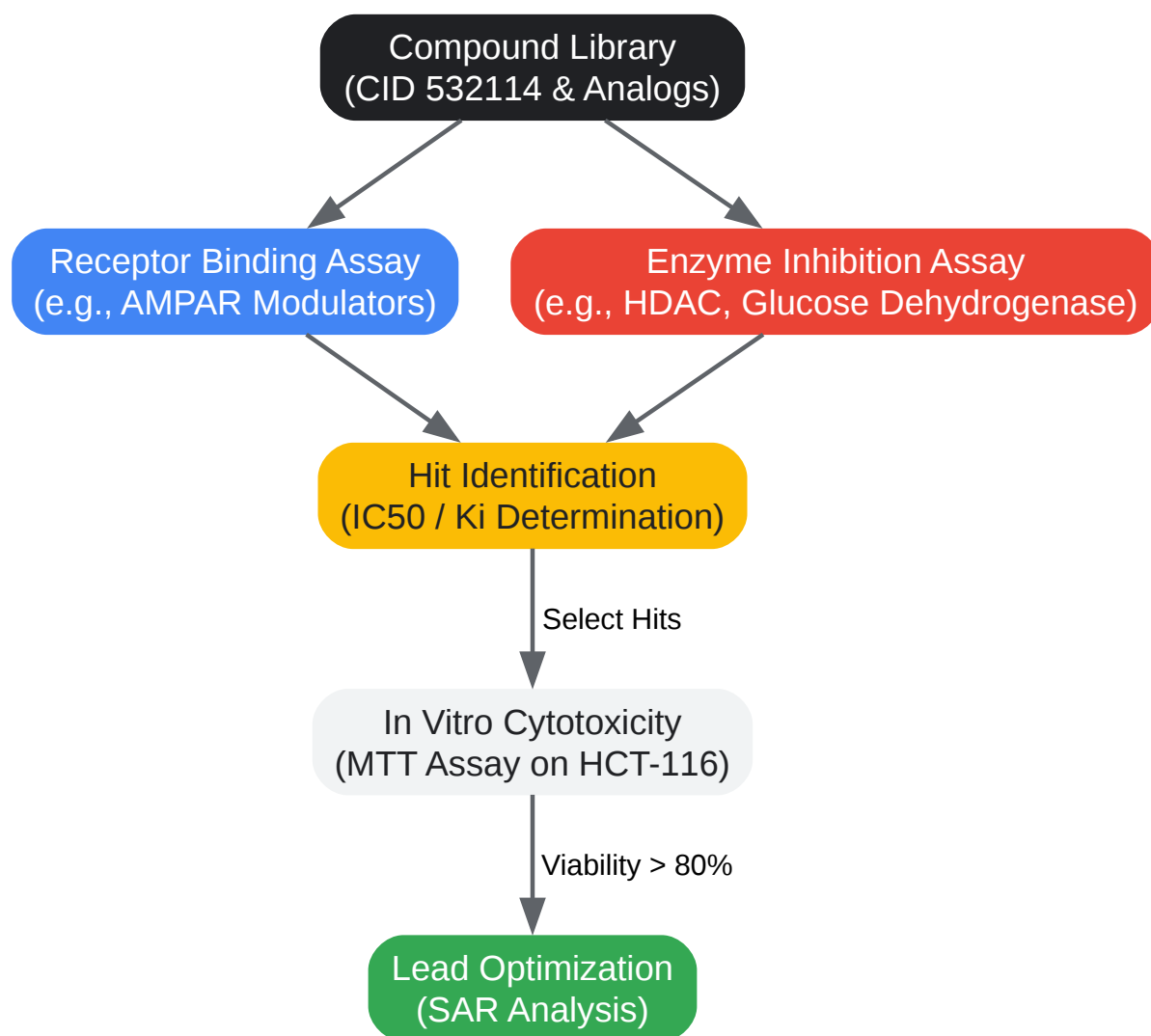
## Step-by-Step Methodology:

- Preparation & Inert Atmosphere: Dissolve 2,5-dimethoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
  - Causality: Argon prevents the oxidation of the electron-rich aniline, while anhydrous DCM avoids the competitive hydrolysis of the highly reactive electrophile (hexanoyl chloride).
- Base Addition: Add triethylamine (Et<sub>3</sub>N, 1.5 eq) to the stirring solution.
  - Causality: Et<sub>3</sub>N acts as an acid scavenger. Without it, the HCl generated during the reaction would protonate the unreacted 2,5-dimethoxyaniline. A protonated amine is non-nucleophilic, which would stall the reaction at a maximum of 50% conversion.
- Electrophile Addition: Cool the reaction vessel to 0°C using an ice-water bath. Dropwise add hexanoyl chloride (1.1 eq).
  - Causality: The acylation is highly exothermic. Dropwise addition at 0°C controls the reaction kinetics, preventing thermal degradation and the formation of di-acylated side products.
- Self-Validating Reaction Monitoring: Allow the mixture to warm to room temperature over 4 hours. Do not proceed to workup until Thin Layer Chromatography (TLC; Hexane:EtOAc 7:3) shows the complete disappearance of the UV-active aniline spot ( $R_f \sim 0.4$ ) and the emergence of the product spot ( $R_f \sim 0.6$ ). Confirm via LC-MS (target  $m/z$  252.15 [M+H]<sup>+</sup>)[1]. Premature quenching leads to inseparable aniline-amide mixtures.
- Workup: Quench the reaction with 1N aqueous HCl to remove excess Et<sub>3</sub>N. Wash the organic layer with saturated NaHCO<sub>3</sub> (to neutralize residual acid) and brine. Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, concentrate under reduced pressure, and purify via silica gel flash chromatography.

## Biological Screening & Assay Protocols

Hexanamide derivatives and 2,5-dimethoxyphenyl compounds exhibit a broad spectrum of biological activities, including antimicrobial efficacy (via glucose dehydrogenase inhibition)[5], HDAC inhibition in colorectal cancer models[3], and neuroprotective receptor modulation[4]. To

evaluate the cytotoxicity and therapeutic window of CID 532114, an in vitro MTT viability assay on HCT-116 (human colorectal carcinoma) cells is the gold standard[6].



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Biological screening and SAR optimization workflow for hexanamide derivatives.

## Step-by-Step MTT Cytotoxicity Protocol:

- Cell Seeding: Seed HCT-116 cells in a 96-well microtiter plate at a density of  $5 \times 10^3$  cells/well in 100  $\mu$ L of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.
  - Causality: This 24-hour window allows the cells to adhere to the plastic substrate and re-enter the logarithmic phase of growth, ensuring they are metabolically active before drug exposure.
- Compound Treatment: Prepare a 10 mM stock solution of **N-(2,5-dimethoxyphenyl)hexanamide** in cell-culture grade DMSO. Dilute serially in media to achieve final well concentrations ranging from 0.1  $\mu$ M to 100  $\mu$ M. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity. Treat the cells for 48 hours.
- MTT Addition (Self-Validation): Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
  - Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes, which cleave the tetrazolium ring of the yellow MTT, reducing it to insoluble purple formazan crystals. A lack of color change is a direct, visual self-validation of cell death or metabolic stasis.
- Solubilization & Quantification: Carefully aspirate the culture media without disturbing the crystal layer at the bottom of the wells. Add 150  $\mu$ L of DMSO to each well to solubilize the formazan. Measure the optical density (absorbance) at 570 nm using a microplate reader. Calculate the IC<sub>50</sub> using non-linear regression analysis against a vehicle-treated control.

## References

- Title: **N-(2,5-dimethoxyphenyl)hexanamide** (C<sub>14</sub>H<sub>21</sub>NO<sub>3</sub>)
- Title: N-(2,5-DIMETHOXYPHENYL)
- Source: scielo.

- Title: CN101928234B - 6/7-(hetero)
- Source: nih.
- Source: acs.

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## Sources

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